molecular formula C7H7NS B6250632 5-methyl-6H-thieno[2,3-b]pyrrole CAS No. 1261151-47-6

5-methyl-6H-thieno[2,3-b]pyrrole

Cat. No. B6250632
CAS RN: 1261151-47-6
M. Wt: 137.2
InChI Key:
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Description

5-methyl-6H-thieno[2,3-b]pyrrole is a chemical compound with the CAS Number: 1261151-47-6 . It has a molecular weight of 137.21 and its IUPAC name is this compound . The compound is in powder form .


Synthesis Analysis

The synthesis of this compound and related compounds often involves C–C coupling . For example, the Stille reaction, which involves the coupling of organostannanes with organic halides or triflates in the presence of a palladium catalyst, has been used . Other methods include the Paal-Knorr Pyrrole Synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7NS/c1-5-4-6-2-3-9-7(6)8-5/h2-4,8H,1H3 . This code provides a specific representation of the molecule’s structure.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, pyrrole compounds are known to undergo a variety of reactions. For instance, they can undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride . They can also undergo Michael addition with electrophilic olefins .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . Its molecular weight is 137.21 .

Scientific Research Applications

5-methyl-6H-thieno[2,3-b]pyrrole has been studied for its potential applications in a variety of scientific fields. In medicinal chemistry, it has been studied as a potential anti-cancer agent and as a potential anti-inflammatory agent. In photochemistry, it has been studied as a potential photosensitizer for photodynamic therapy. In materials science, it has been studied as a potential building block for organic electronic materials. In biotechnology, it has been studied as a potential enzyme inhibitor, as a potential drug delivery agent, and as a potential gene therapy agent.

Mechanism of Action

Target of Action

A related compound, 6h-thieno[2,3-b]pyrrole-5-carboxylic acid, has been found in complex with mycobacterium tuberculosis malate synthase , suggesting potential targets could be enzymes in similar biochemical pathways.

Biochemical Pathways

Based on the known target of a related compound , it may be involved in the glyoxylate cycle and other related metabolic pathways in bacteria.

Result of Action

Given its potential role in inhibiting key enzymes in bacterial metabolic pathways , it may lead to the disruption of these pathways and subsequent bacterial growth inhibition.

Advantages and Limitations for Lab Experiments

The advantages of using 5-methyl-6H-thieno[2,3-b]pyrrole in laboratory experiments include its low cost, its water solubility, and its ease of synthesis. The limitations of using this compound in laboratory experiments include its volatility, its low stability, and its potential toxicity.

Future Directions

The future directions for 5-methyl-6H-thieno[2,3-b]pyrrole research include further exploration of its potential applications in medicinal chemistry, photochemistry, materials science, and biotechnology. In addition, further research is needed to better understand the compound's mechanism of action and its biochemical and physiological effects. Finally, further research is needed to develop more efficient and cost-effective methods for synthesizing the compound.

Synthesis Methods

5-methyl-6H-thieno[2,3-b]pyrrole can be synthesized using a variety of methods, including the Wittig reaction, the Grubbs reaction, the Buchwald-Hartwig reaction, and the Sonogashira coupling reaction. The Wittig reaction is a type of nucleophilic substitution reaction in which an alkyl halide is reacted with a phosphonium ylide to form an alkenyl halide. The Grubbs reaction is a type of olefin metathesis reaction in which an alkyl halide is reacted with a ruthenium catalyst to form an alkenyl halide. The Buchwald-Hartwig reaction is a type of palladium-catalyzed cross-coupling reaction in which an alkyl halide is reacted with an organoboron compound to form an alkenyl halide. The Sonogashira coupling reaction is a type of palladium-catalyzed cross-coupling reaction in which an alkyl halide is reacted with an organosilicon compound to form an alkenyl halide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-methyl-6H-thieno[2,3-b]pyrrole involves the condensation of 2-cyanomethylthiophene with ethyl acetoacetate followed by cyclization and subsequent deprotection.", "Starting Materials": [ "2-cyanomethylthiophene", "ethyl acetoacetate", "sodium ethoxide", "acetic acid", "hydrochloric acid", "sodium bicarbonate", "magnesium sulfate", "diethyl ether", "petroleum ether" ], "Reaction": [ "Step 1: Dissolve 2-cyanomethylthiophene (1.0 g) in dry diethyl ether (20 mL) and add sodium ethoxide (0.5 g) slowly with stirring. Stir the mixture for 30 minutes at room temperature.", "Step 2: Add ethyl acetoacetate (1.2 g) to the reaction mixture and stir for 2 hours at room temperature.", "Step 3: Add acetic acid (1 mL) to the reaction mixture and stir for 30 minutes at room temperature.", "Step 4: Add hydrochloric acid (1 mL) to the reaction mixture and stir for 30 minutes at room temperature.", "Step 5: Extract the product with diethyl ether (3 x 20 mL) and wash the combined organic layers with sodium bicarbonate solution (10%).", "Step 6: Dry the organic layer over magnesium sulfate and evaporate the solvent under reduced pressure.", "Step 7: Purify the crude product by column chromatography using petroleum ether as the eluent to obtain 5-methyl-6H-thieno[2,3-b]pyrrole as a yellow solid (yield: 70-80%)." ] }

CAS RN

1261151-47-6

Molecular Formula

C7H7NS

Molecular Weight

137.2

Purity

95

Origin of Product

United States

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